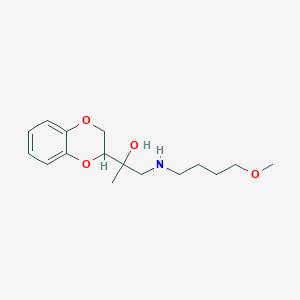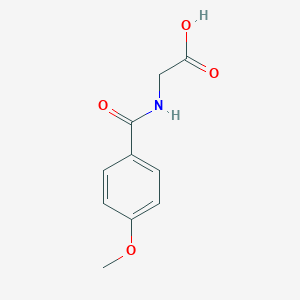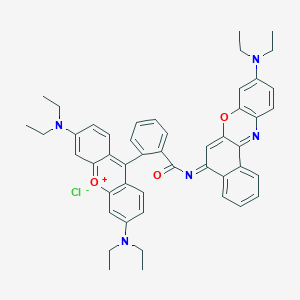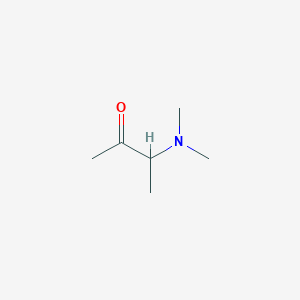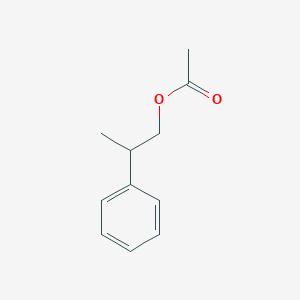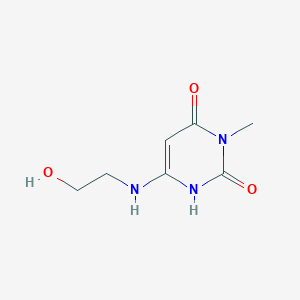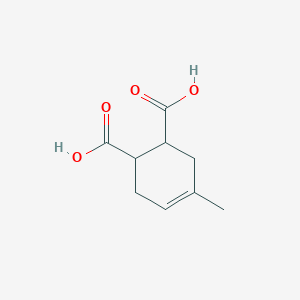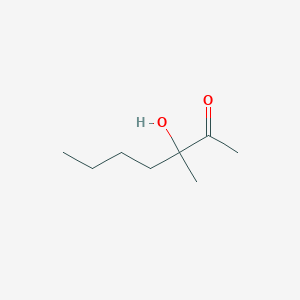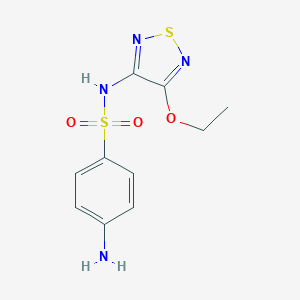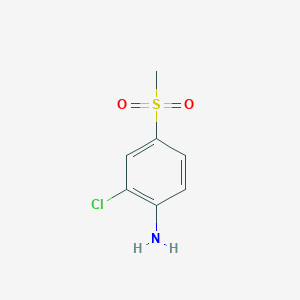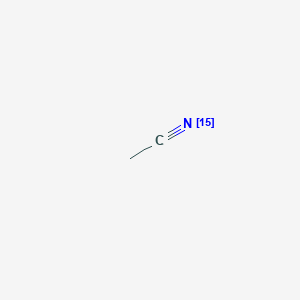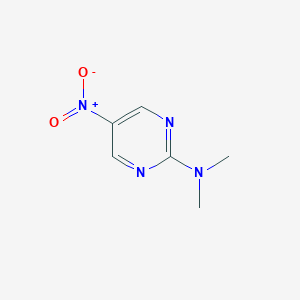![molecular formula C20H12N4O6 B078599 9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]- CAS No. 14449-97-9](/img/structure/B78599.png)
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-, commonly known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents such as acetone and ethanol. DNP has been used in various scientific fields such as biochemistry, pharmacology, and toxicology.
Mécanisme D'action
DNP acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. DNP allows protons to leak across the membrane, which reduces the efficiency of ATP production. This leads to an increase in metabolic rate and heat production, which can be used to study the metabolic rate of cells and organisms.
Effets Biochimiques Et Physiologiques
DNP has been shown to have various biochemical and physiological effects. DNP can increase metabolic rate and heat production, which can be used to study the metabolic rate of cells and organisms. DNP can also induce apoptosis in cancer cells by disrupting mitochondrial function. However, DNP can also cause oxidative stress and damage to mitochondrial DNA, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
DNP has several advantages for lab experiments. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt mitochondrial function in a dose-dependent manner. DNP can also be used to study the metabolic rate of cells and organisms. However, DNP has several limitations. DNP can cause oxidative stress and damage to mitochondrial DNA, which can lead to cell death. DNP can also be toxic to cells and organisms at high concentrations.
Orientations Futures
There are several future directions for the use of DNP in scientific research. DNP can be used to study the role of mitochondria in various biological processes such as aging, disease, and metabolism. DNP can also be used to study the mechanism of action of various drugs and toxins that affect mitochondrial function. Additionally, DNP can be used to develop new therapies for diseases such as cancer and obesity. However, further research is needed to fully understand the potential benefits and limitations of DNP in scientific research.
Conclusion:
DNP is a chemical compound that has been widely used in scientific research due to its unique properties. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt mitochondrial function in a dose-dependent manner. DNP has been used to study the role of mitochondria in various biological processes such as aging, disease, and metabolism. DNP has also been used to study the mechanism of action of various drugs and toxins that affect mitochondrial function. However, further research is needed to fully understand the potential benefits and limitations of DNP in scientific research.
Méthodes De Synthèse
DNP can be synthesized through various methods. One of the most common methods is the reaction between anthraquinone and 2,4-dinitroaniline in the presence of a catalyst such as zinc chloride. The reaction yields DNP as a yellow solid. Another method involves the reaction between anthraquinone and 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid. This method also yields DNP as a yellow solid.
Applications De Recherche Scientifique
DNP has been widely used in scientific research due to its unique properties. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt the electron transport chain in mitochondria. This property has been used to study the role of mitochondria in various biological processes such as metabolism, aging, and disease. DNP has also been used to study the mechanism of action of various drugs and toxins that affect mitochondrial function.
Propriétés
Numéro CAS |
14449-97-9 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]- |
Formule moléculaire |
C20H12N4O6 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
1-amino-4-(2,4-dinitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N4O6/c21-13-6-8-15(22-14-7-5-10(23(27)28)9-16(14)24(29)30)18-17(13)19(25)11-3-1-2-4-12(11)20(18)26/h1-9,22H,21H2 |
Clé InChI |
WYDBWQFSXBDNFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N |
Autres numéros CAS |
14449-97-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



